molecular formula C11H9NO3 B12284105 5-Methyl-alpha-oxo-1H-indole-3-acetic Acid

5-Methyl-alpha-oxo-1H-indole-3-acetic Acid

Cat. No.: B12284105
M. Wt: 203.19 g/mol
InChI Key: CLXFXAJIRXLHIZ-UHFFFAOYSA-N
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Description

5-Methyl-alpha-oxo-1H-indole-3-acetic Acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound is a derivative of indole-3-acetic acid, a well-known plant hormone that plays a crucial role in plant growth and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-alpha-oxo-1H-indole-3-acetic Acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the Knoevenagel condensation reaction, where indole-3-carbaldehyde reacts with active methylene compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-alpha-oxo-1H-indole-3-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-Methyl-alpha-oxo-1H-indole-3-acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-alpha-oxo-1H-indole-3-acetic Acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a growth regulator by modulating the levels of auxins, which are essential for cell division and elongation. In biological systems, it can interact with various enzymes and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-alpha-oxo-1H-indole-3-acetic Acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-methyl-1H-indol-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-12-9)10(13)11(14)15/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXFXAJIRXLHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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